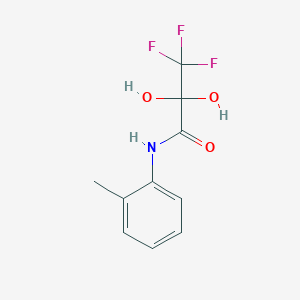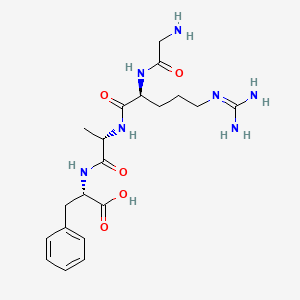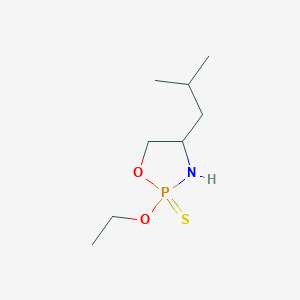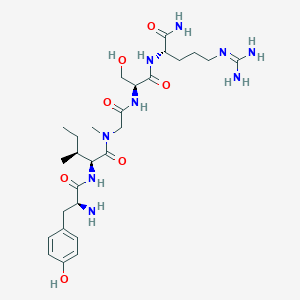
Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)- is a chemical compound with significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)- typically involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid with an appropriate amine under controlled conditions. The reaction is often catalyzed by specific enzymes or chemical catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts such as amidases from specific bacterial strains. For example, the thermostable and cobalt-dependent amidase from Burkholderia phytofirmans has been shown to efficiently synthesize enantiomerically pure 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, which can then be converted to the desired propanamide .
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various complex molecules.
Biology: The compound is used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanamide, 3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The dihydroxy groups contribute to its solubility and ability to form hydrogen bonds, facilitating its interaction with enzymes and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-: This compound has similar structural features but lacks the trifluoromethyl and dihydroxy groups.
3,3,3-Trifluoro-2-(trifluoromethyl)propanamide: Another compound with trifluoromethyl groups but different functional groups.
Propriétés
Numéro CAS |
159754-84-4 |
|---|---|
Formule moléculaire |
C10H10F3NO3 |
Poids moléculaire |
249.19 g/mol |
Nom IUPAC |
3,3,3-trifluoro-2,2-dihydroxy-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C10H10F3NO3/c1-6-4-2-3-5-7(6)14-8(15)9(16,17)10(11,12)13/h2-5,16-17H,1H3,(H,14,15) |
Clé InChI |
WLMLIEUAHQLTML-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C(C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)


![Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl-](/img/structure/B14265151.png)

![1-Oxo-2-[(1-phenylpent-4-en-1-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14265163.png)


![5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one](/img/structure/B14265185.png)

![N-Cyclohexyl-N'-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea](/img/structure/B14265201.png)

![2-[[(Z)-3-hydroxy-2-[(6-methylpyridin-2-yl)carbamoyl]but-2-enylidene]amino]acetic acid](/img/structure/B14265206.png)
